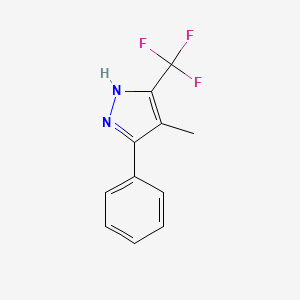

4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of heteroaromatic compounds, including pyrazoles, has been the subject of intense investigation for well over a century12. These studies have led to countless applications in materials science, agrochemistry, and the pharmaceutical industry12. For instance, Gomha’s group synthesized 3-aryl-5-substituted 1,3,4-thiadiazoles, 3-phenyl-4-arylthiazoles, and the 4-methyl-3-phenyl-5-substituted thiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea and hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione, and ethyl 2-chloro-3-oxobutanoate12.

Molecular Structure Analysis

The molecular structure of heteroaromatic compounds, including pyrazoles, is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can influence the physical properties, chemical reactivity, and biological activity of the compound12.

Chemical Reactions Analysis

Heteroaromatic compounds, including pyrazoles, can undergo a variety of chemical reactions. These reactions can involve the addition or removal of atoms or groups of atoms, the rearrangement of atoms within the molecule, or the breaking and forming of chemical bonds12.

Physical And Chemical Properties Analysis

The physical and chemical properties of heteroaromatic compounds, including pyrazoles, are determined by their molecular structure. These properties can include things like melting point, boiling point, solubility, density, and reactivity12.

Scientific Research Applications

Organic Synthesis

4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a compound with potential applications in various fields, particularly in organic synthesis. It is involved in the efficient and modular synthesis of tetrasubstituted pyrazoles using copper-mediated coupling of enaminones with nitriles. This process showcases high regioselectivity and broad substrate scope, demonstrating the practicality of such transformations in organic synthesis (Suri & Glorius, 2014).

Electroluminescence and OLEDs

The compound is also significant in the domain of electroluminescence, particularly in the development of organic iridium(III) complexes. These complexes, synthesized using this compound as a ligand, have shown varying emissions, indicating potential for use in organic light-emitting diodes (OLEDs). The emission range and high phosphorescence quantum yields of these complexes underline their applicability in creating devices with impressive performance metrics (Su et al., 2018), (Su et al., 2021), (Su et al., 2018).

Medicinal Chemistry and Antimicrobial Agents

In medicinal chemistry, compounds synthesized from 4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole have shown promise. A study revealed the creation of a series of triazolyl pyrazole derivatives, exhibiting a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. This highlights the compound's utility in the development of new antimicrobial agents (Bhat et al., 2016).

Agrochemical Industry

The compound's derivatives have been noted for their potential applications in the agrochemical industry. A synthesis study of a new tricyclic, trifluoromethylated indenopyrazole derivative emphasized its potential in the agrochemical and medicinal chemistry industries (Lam et al., 2022).

Safety And Hazards

The safety and hazards associated with heteroaromatic compounds, including pyrazoles, can vary widely depending on the specific compound. Some heteroaromatic compounds can be hazardous due to their reactivity, toxicity, or other properties. Therefore, it’s important to handle these compounds with care and to follow all relevant safety guidelines.

Future Directions

The future directions for the study of heteroaromatic compounds, including pyrazoles, are likely to involve further exploration of their synthesis, properties, and applications. This could include the development of new synthetic methods, the discovery of new properties, and the development of new applications in fields like materials science, agrochemistry, and the pharmaceutical industry12.

properties

IUPAC Name |

4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-7-9(8-5-3-2-4-6-8)15-16-10(7)11(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGKTQRVHNJQAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)

![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)